molecular formula C11H21NO3 B067021 N-Boc-1-amino-1-cyclopentanemethanol CAS No. 174889-22-6

N-Boc-1-amino-1-cyclopentanemethanol

Cat. No. B067021
CAS RN: 174889-22-6
M. Wt: 215.29 g/mol
InChI Key: KORMKULLVQEUDG-UHFFFAOYSA-N
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Description

N-Boc-1-amino-1-cyclopentanemethanol, also known as Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI), is a compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 .


Molecular Structure Analysis

The molecular structure of N-Boc-1-amino-1-cyclopentanemethanol is represented by the SMILES string CC(C)(C)OC(=O)NC1(CO)CCCC1 . This indicates that the compound contains a tert-butyl group (Boc), an ester group, and a cyclopentane ring with an amino and a hydroxyl group .


Physical And Chemical Properties Analysis

N-Boc-1-amino-1-cyclopentanemethanol is a solid with a melting point of 108-112 °C . Its predicted boiling point is 274.9±7.0 °C, and its predicted density is 0.97±0.1 g/cm3 . The compound’s pKa is predicted to be 12.91±0.20 .

Scientific Research Applications

N-Boc Protection of Amines, Amino Acids, and Peptides

This compound is used for the N-Boc protection of amines, amino acids, and peptides . The N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . This process involves the use of di-tert-butyl pyrocarbonate [(Boc)2O], which has become an important and popular protective group for amines .

Use in Peptide Synthesis

Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . They can be easily converted into the free amines and are also useful in Merrifield solid-phase peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Use in the Synthesis of Xanthine-Derived Heterocyclic Fused Systems

1-Amino-1-cyclopentanemethanol, a related compound, has been used in the synthesis of xanthine-derived heterocyclic fused systems . This suggests potential applications of N-Boc-1-amino-1-cyclopentanemethanol in similar synthetic processes.

Use in Medicinal Chemistry Synthesis

1-Amino-1-cyclopentanemethanol has also been used as a building block in medicinal chemistry synthesis . This implies that N-Boc-1-amino-1-cyclopentanemethanol could also be used in similar applications.

Use in the Generation of t-Boc–N=O for Diels Alder Dienophile

The compound tert-butyl N-hydroxycarbamate or N-tert-butoxycarbonylhydroxylamine, a related compound, has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests that N-Boc-1-amino-1-cyclopentanemethanol could potentially be used in similar applications.

Use in the Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate, a related compound, has been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . This suggests that N-Boc-1-amino-1-cyclopentanemethanol could potentially be used in similar synthetic processes.

Mechanism of Action

The specific mechanism of action for N-Boc-1-amino-1-cyclopentanemethanol is not provided in the search results. It’s worth noting that the compound is used for proteomics research applications .

Safety and Hazards

N-Boc-1-amino-1-cyclopentanemethanol is classified as an irritant and hazardous to aquatic life . It may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life . Safety measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMKULLVQEUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937504
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1-amino-1-cyclopentanemethanol

CAS RN

168540-07-6, 174889-22-6
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 174889-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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